Cas no 61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%))

(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) structure
61490-69-5 structure
Product Name:(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
CAS No:61490-69-5
Molecular Formula:C20H16O4
Molecular Weight:320.338645935059
CID:954592
PubChem ID:43676

(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Properties

Names and Identifiers

    • 7,8,9,10-TETRAHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE
    • (7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-t etrol
    • (7α,8β,9α,10α)-7,8,9
    • (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
    • BENZO(a)PYRENE, 7,8,9,10-TETRAHYDRO-7-beta,8-alpha,9-beta,10-beta-TETRAHYDROXY-
    • Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7-alpha,8-beta,9-alpha,10-alpha)-
    • (7 alpha ,8 beta ,9 alpha ,10 alpha )-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
    • (+/-)-Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol
    • 7/8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
    • DTXSID801318272
    • Tetrol II 2
    • Benzo(a)pyrene-7-beta,8-alpha,9-beta,10-beta-tetraol
    • 61490-69-5
    • (7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%)
    • (7alpha,8beta,9alpha,10alpha)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
    • Benzo(a)pyrenetetrol II 2
    • 7-alpha,8-beta,9-alpha,10-alpha-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
    • 7,9,10/8-Tetrahydroxytetrahydrobenzo[a]pyrene
    • InChIKey: KWFVZAJQUSRMCC-FYQPLNBISA-N
    • Inchi: InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
    • SMILES: c1cc2ccc3cc4c(c5c3c2c(c1)cc5)[C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O

Computed Properties

  • Exact Mass: 320.10485899g/mol
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 320.10485899g/mol
  • Heavy Atom Count: 24
  • Complexity: 496
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • Boiling Point: 589.8±50.0 °C at 760 mmHg
  • Melting Point: >195°C (dec.)
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C
  • Flash Point: 283.2±24.7 °C
  • Solubility: DMSO (Slightly)
  • Density: 1.6±0.1 g/cm3

(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AG72856-5mg
Benzo[a]pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-,(7R,8S,9S,10S)-rel-
61490-69-5
5mg
$1532.00 2024-04-19
TRC
T310000-0.5mg
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90%)
61490-69-5
0.5mg
$ 150.00 2022-06-02
SHENG KE LU SI SHENG WU JI SHU
sc-473244-0.5 mg
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol,
61490-69-5
0.5 mg
¥2,858.00 2023-07-11

(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Related Literature

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